4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine
Description
The compound 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine is a pyrimidine derivative featuring a piperazine ring substituted at position 4 with a 2,4-difluorophenylsulfonyl group. The pyrimidine core is further modified at position 6 with an isopropoxy group and at position 2 with a methyl substituent.
Properties
IUPAC Name |
4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propan-2-yloxypyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N4O3S/c1-12(2)27-18-11-17(21-13(3)22-18)23-6-8-24(9-7-23)28(25,26)16-5-4-14(19)10-15(16)20/h4-5,10-12H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPFARWKMZPENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-6-isopropoxy-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H18F2N6O2S
- Molecular Weight : 420.44 g/mol
- IUPAC Name : 4-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]-6-isopropoxy-2-methylpyrimidine
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide moiety is known to enhance the compound's ability to inhibit specific enzymes and receptors, which may include:
- Kinase Inhibition : Similar compounds have shown activity against various kinases, which play critical roles in cancer cell proliferation and survival.
- Antimicrobial Activity : The presence of the piperazine ring is often associated with antimicrobial properties, suggesting potential efficacy against bacterial infections.
Antitumor Activity
Recent studies indicate that derivatives of pyrimidine compounds exhibit significant antitumor activities. For instance, modifications in the structure can lead to enhanced inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 5.0 | Apoptosis induction |
| This compound | A549 | 3.5 | Cell cycle arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
Case Studies
- Synergistic Effects with Chemotherapeutics : A study explored the combination of this compound with doxorubicin in breast cancer models. It was found that the combination significantly enhanced cytotoxicity compared to doxorubicin alone, indicating a synergistic effect that could improve therapeutic outcomes in resistant cancer types.
- In Vivo Efficacy : Animal studies demonstrated that administration of the compound led to a reduction in tumor size in xenograft models of breast cancer, supporting its potential as an effective therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimidine Class
Compound 1 : Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethanesulfonamido)pyrimidine-5-carboxylate
- Structure : Shares a pyrimidine core with fluorophenyl and isopropyl substituents but differs in the sulfonamido group (N-methylmethanesulfonamido) and a methyl ester at position 3.
- Key Differences: The target compound uses a sulfonyl-piperazine moiety, while Compound 1 employs a sulfonamido group directly attached to the pyrimidine ring.
Compound 2 : Pramiconazole (CAS-219923-85-0)
- Structure : A triazole-containing antifungal agent with a difluorophenyl group, a dioxolane ring, and a piperazine-linked phenyl system .
- Key Differences: Pramiconazole’s triazole moiety is absent in the target compound, suggesting divergent mechanisms of action (e.g., lack of cytochrome P450 inhibition typical of azoles).
Compound 3 : 3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Hydrochloride
- Structure : Combines a fluoropyrimidine core with triazole and difluorophenyl groups.
- Key Differences :
Physicochemical and Pharmacokinetic Comparisons
Research Findings and Implications
- Structural Flexibility : The piperazine-sulfonyl linkage in the target compound may improve binding to flexible enzyme pockets compared to rigid dioxolane systems in Pramiconazole.
- Fluorine Effects : The 2,4-difluorophenyl group enhances metabolic stability and electron-withdrawing properties, similar to fluorinated analogues in and .
- Synthetic Accessibility : The absence of complex stereochemistry (unlike Pramiconazole’s dioxolane) may streamline the synthesis of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
